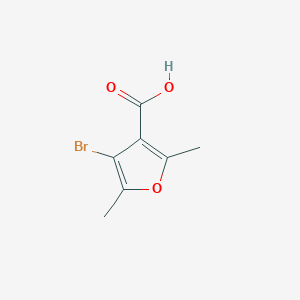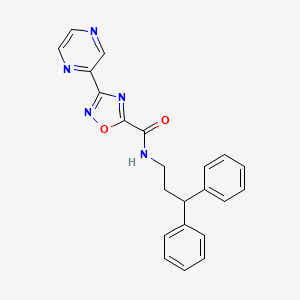
N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. FUB-APINACA has been identified in several designer drug products and has been associated with adverse health effects.
科学的研究の応用
Synthesis and Biological Activity
N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide belongs to a class of compounds known for their diverse biological activities. The synthesis of similar compounds involves C-C coupling methodology and evaluation for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. For instance, compounds in the benzothiazole and acetamide series have shown significant urease inhibition, surpassing standard inhibitors in bioassays. Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding being crucial for inhibition (Gull et al., 2016).
Anticonvulsant Activities
Research into the anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives, including structures similar to N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, has revealed promising results. These compounds have shown outstanding activity in maximal electroshock-induced seizure tests in mice. The study of structural modifications within this compound class has led to identifying molecules with excellent protection against seizures, rivaling traditional treatments like phenytoin (Kohn et al., 1993).
Antimicrobial and Anticancer Potential
Derivatives of benzothiazole, including those similar to the compound , have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown good activity against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains. Molecular docking studies have further supported these findings, indicating a promising pathway towards designing more potent antimicrobial agents (Anuse et al., 2019).
Additionally, the synthesis of novel benzothiazole derivatives has been pursued for potential anticonvulsant agents. Compounds have been evaluated using various tests to determine their efficacy in preventing seizures with some showing lower neurotoxicity and higher protective indexes than standard drugs, indicating their potential as safer anticonvulsant medications (Liu et al., 2016).
Kinase Inhibitory and Anticancer Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives, similar to N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, has explored their Src kinase inhibitory and anticancer activities. These studies have identified compounds with significant inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma and leukemia cells. The structure-activity relationship studies have highlighted the importance of the N-benzyl substitution and thiazole moiety for enhancing biological activity (Fallah-Tafti et al., 2011).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUUBCGAYDDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



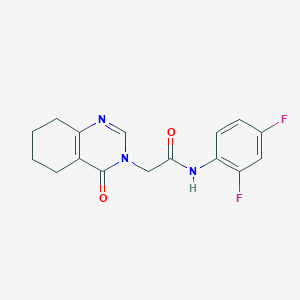
![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)
![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)
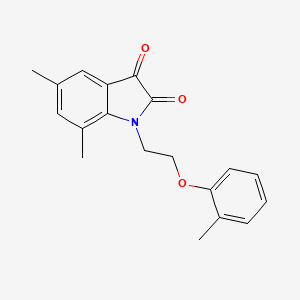
![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)
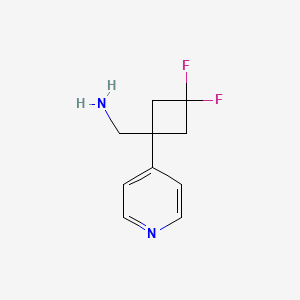
![2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2775138.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)
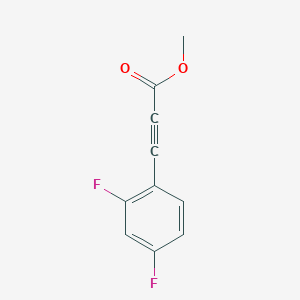
![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)
